molecular formula C13H17FN2O B7991907 4-Fluoro-2-[(4-methylpiperazino)methyl]benzaldehyde

4-Fluoro-2-[(4-methylpiperazino)methyl]benzaldehyde

Cat. No.: B7991907
M. Wt: 236.28 g/mol
InChI Key: SQJOPWNMDCGMLH-UHFFFAOYSA-N
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Description

4-Fluoro-2-[(4-methylpiperazino)methyl]benzaldehyde is an organic compound that features a fluorine atom, a piperazine ring, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-[(4-methylpiperazino)methyl]benzaldehyde typically involves the reaction of 4-fluorobenzaldehyde with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction. The mixture is often heated to reflux to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-[(4-methylpiperazino)methyl]benzaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-Fluoro-2-[(4-methylpiperazino)methyl]benzoic acid.

    Reduction: 4-Fluoro-2-[(4-methylpiperazino)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-[(4-methylpiperazino)methyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-[(4-methylpiperazino)methyl]benzaldehyde involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity. The fluorine atom may enhance the compound’s binding affinity and stability, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-[(4-methylpiperazino)methyl]benzoic acid
  • 4-Fluoro-2-[(4-methylpiperazino)methyl]benzyl alcohol
  • 4-Fluoro-2-[(4-methylpiperazino)methyl]benzylamine

Uniqueness

4-Fluoro-2-[(4-methylpiperazino)methyl]benzaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the piperazine ring and the benzaldehyde moiety also provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

4-fluoro-2-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O/c1-15-4-6-16(7-5-15)9-12-8-13(14)3-2-11(12)10-17/h2-3,8,10H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJOPWNMDCGMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC(=C2)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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